Cas no 856417-59-9 (3-N-Boc-amino-4,4-dimethyl Pentanoic Acid)
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
- (R,S)-BOC-3-AMINO-3-(TERT-BUTYL)PROPIONIC ACID
- 3-N-Boc-Amino-4,4-dimethyl pentanoic acid
- 4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Pentanoic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-dimethyl-
- 3-{[(tert-butoxy)carbonyl]aMino}-4,4-diMethylpentanoic acid
- (R,S)-(Tert-Butoxy)Carbonyl 3-amino-3-(t-butyl)propionic acid
- Pentanoic acid,3-[[(1,1-diMethylethoxy)carbon
- Boc-3-amino-3-(tert-butyl)propionic acid
- Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-dimethyl-
- MFCD09264200
- CS-0171675
- 3-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid
- DTXSID40589243
- GJOMHEYOQWPVEZ-UHFFFAOYSA-N
- 3-N-Boc-Amino-4,4-Dimethylpentanoic Acid
- 3-(tert-butoxycarbonylamino)-4,4-dimethylpentanoic acid
- 856417-59-9
- SY254087
- EN300-120621
- 4,4-Dimethyl-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)pentanoic acid
- Z1258932168
- AKOS015998641
- MFCD31629196
- 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoicacid
- TS-7147
- SCHEMBL3012505
- 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid
-
- MDL: MFCD09264200
- Inchi: 1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
- InChI Key: GJOMHEYOQWPVEZ-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(NC(OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 245.16300
- Monoisotopic Mass: 245.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 75.63000
- LogP: 2.79140
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B603305-25mg |
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid |
856417-59-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B603305-50mg |
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid |
856417-59-9 | 50mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B603305-100mg |
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid |
856417-59-9 | 100mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B603305-250mg |
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid |
856417-59-9 | 250mg |
$ 230.00 | 2023-04-18 | ||
| Fluorochem | 048424-1g |
3-N-Boc-Amino-4,4-dimethyl pentanoic acid |
856417-59-9 | 95% | 1g |
£201.00 | 2022-03-01 | |
| Fluorochem | 048424-5g |
3-N-Boc-Amino-4,4-dimethyl pentanoic acid |
856417-59-9 | 95% | 5g |
£602.00 | 2022-03-01 | |
| Chemenu | CM308958-5g |
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid |
856417-59-9 | 97% | 5g |
$524 | 2021-06-09 | |
| Chemenu | CM308958-5g |
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid |
856417-59-9 | 97% | 5g |
$524 | 2022-06-10 | |
| eNovation Chemicals LLC | D553646-1g |
3-((tert-Butoxycarbonyl)aMino)-4,4-diMethylpentanoic acid |
856417-59-9 | 97% | 1g |
$318 | 2024-05-24 | |
| eNovation Chemicals LLC | D553646-5g |
3-((tert-Butoxycarbonyl)aMino)-4,4-diMethylpentanoic acid |
856417-59-9 | 97% | 5g |
$859 | 2024-05-24 |
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid Suppliers
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid
Professional Introduction to 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid (CAS No. 856417-59-9)
3-N-Boc-amino-4,4-dimethyl Pentanoic Acid, with the chemical formula C11H21N2O3, is a significant compound in the field of pharmaceutical research and development. This compound, identified by its CAS number 856417-59-9, has garnered attention due to its versatile applications in synthesizing biologically active molecules. The presence of both an amino group and a Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in the construction of complex peptides and peptidomimetics.
The structural features of 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid contribute to its utility in medicinal chemistry. The Boc-protected amino group ensures stability during synthetic processes, allowing for selective modifications at other positions. This characteristic is particularly advantageous when designing molecules that require multiple functionalization steps. Additionally, the 4,4-dimethyl substitution on the pentanoic acid backbone introduces steric hindrance, which can influence the conformation and binding properties of the final product.
In recent years, there has been a growing interest in the development of novel therapeutic agents targeting neurological disorders. Compounds with structural motifs similar to 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid have shown promise in this area. For instance, studies have demonstrated that derivatives of this compound can modulate neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The Boc-protected amino group allows for further derivatization, enabling researchers to fine-tune the pharmacological properties of these molecules.
The synthesis of 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid involves multi-step organic reactions, typically starting from commercially available precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as chromatography and crystallization are employed to isolate the compound in its pure form. Researchers have also explored catalytic methods to improve efficiency and reduce byproduct formation, aligning with the principles of green chemistry.
One of the key applications of 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid is in the field of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. The Boc-protection strategy allows for selective cleavage under specific conditions, enabling the construction of complex molecular architectures. This has led to the development of novel compounds with potential therapeutic applications in oncology and inflammation.
The compound's versatility extends to its role as a building block in drug discovery programs. Pharmaceutical companies often utilize such intermediates to rapidly screen large libraries of compounds for biological activity. High-throughput screening techniques combined with computational modeling have accelerated the process of identifying lead candidates. The structural integrity provided by 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid ensures that derived compounds maintain desired pharmacological properties.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid. For example, transition metal-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups at specific positions within the molecule. These reactions offer high selectivity and mild conditions, making them suitable for large-scale synthesis. Such innovations have opened new avenues for exploring its potential in drug development.
The compound's role in peptide synthesis is not limited to linear peptides but also extends to cyclic structures. Cyclic peptides have gained prominence due to their enhanced stability and bioavailability compared to their linear counterparts. Techniques such as solid-phase peptide synthesis (SPPS) have been adapted to incorporate 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid as an intermediate, facilitating the construction of complex cyclic scaffolds.
In conclusion, 3-N-Boc-amino-4,4-dimethyl Pentanoic Acid (CAS No. 856417-59-9) is a versatile and valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing biologically active molecules. With ongoing advancements in synthetic chemistry and drug discovery methodologies, this compound continues to play a crucial role in developing novel therapeutic agents for various diseases.
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